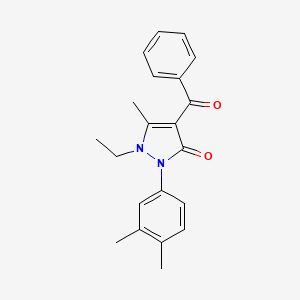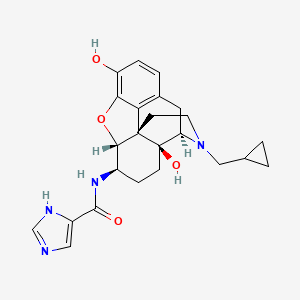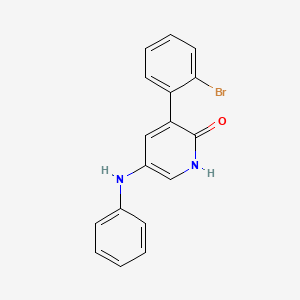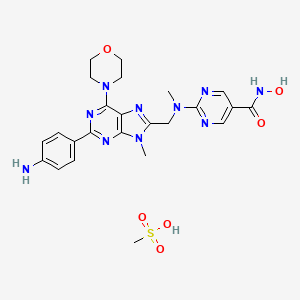
Purinostat mesylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Purinostat (mesylate) is a small molecule designed to selectively inhibit histone deacetylase (HDAC) enzymes class I and IIb. These enzymes are involved in common oncogenic pathways in hematologic malignancies, making Purinostat (mesylate) a promising therapeutic agent for conditions such as relapsed or refractory lymphoma and multiple myeloma .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Purinostat (mesylate) involves multiple steps, including the formation of the core structure and subsequent functionalization to achieve the desired selectivity and potency. Specific synthetic routes and reaction conditions are proprietary and detailed information is often not publicly disclosed. general methods involve the use of organic solvents, catalysts, and controlled reaction environments to ensure high yield and purity .
Industrial Production Methods
Industrial production of Purinostat (mesylate) typically involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure consistency and compliance with regulatory standards .
Chemical Reactions Analysis
Types of Reactions
Purinostat (mesylate) undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. Reaction conditions often involve controlled temperatures, pressures, and pH levels to optimize the reaction outcomes .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives with different pharmacological properties .
Scientific Research Applications
Purinostat (mesylate) has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study HDAC inhibition and its effects on chromatin remodeling and gene expression.
Biology: Investigated for its role in modulating cellular processes such as apoptosis, cell cycle regulation, and differentiation.
Medicine: Explored as a therapeutic agent for hematologic malignancies, including relapsed or refractory lymphoma and multiple myeloma.
Mechanism of Action
Purinostat (mesylate) exerts its effects by selectively inhibiting the catalytic activity of class I and IIb HDACs. This inhibition leads to the accumulation of highly acetylated chromatin histones, inducing chromatin remodeling and altering gene expression patterns. The molecular targets and pathways involved include the downregulation of oncogenes such as BCR-ABL and c-MYC, which are critical for the survival and proliferation of cancer cells .
Comparison with Similar Compounds
Similar Compounds
Vorinostat: Another HDAC inhibitor used in the treatment of cutaneous T-cell lymphoma.
Romidepsin: An HDAC inhibitor approved for the treatment of peripheral T-cell lymphoma.
Belinostat: Used for the treatment of relapsed or refractory peripheral T-cell lymphoma.
Panobinostat: Approved for the treatment of multiple myeloma.
Chidamide: An HDAC inhibitor used in the treatment of peripheral T-cell lymphoma.
Uniqueness
Purinostat (mesylate) is unique due to its high selectivity for class I and IIb HDACs, which enhances its therapeutic efficacy and reduces off-target effects. This selectivity makes it a potent agent for targeting specific oncogenic pathways in hematologic malignancies, offering a promising therapeutic option for patients with relapsed or refractory conditions .
Properties
Molecular Formula |
C24H30N10O6S |
|---|---|
Molecular Weight |
586.6 g/mol |
IUPAC Name |
2-[[2-(4-aminophenyl)-9-methyl-6-morpholin-4-ylpurin-8-yl]methyl-methylamino]-N-hydroxypyrimidine-5-carboxamide;methanesulfonic acid |
InChI |
InChI=1S/C23H26N10O3.CH4O3S/c1-31(23-25-11-15(12-26-23)22(34)30-35)13-17-27-18-20(32(17)2)28-19(14-3-5-16(24)6-4-14)29-21(18)33-7-9-36-10-8-33;1-5(2,3)4/h3-6,11-12,35H,7-10,13,24H2,1-2H3,(H,30,34);1H3,(H,2,3,4) |
InChI Key |
QTSZBNQPNSJXAC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NC2=C1N=C(N=C2N3CCOCC3)C4=CC=C(C=C4)N)CN(C)C5=NC=C(C=N5)C(=O)NO.CS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


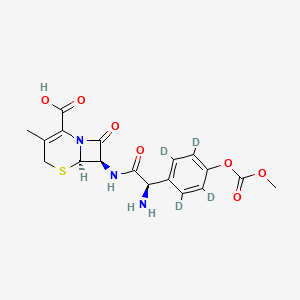
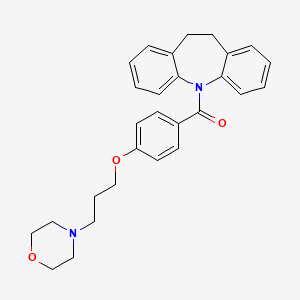
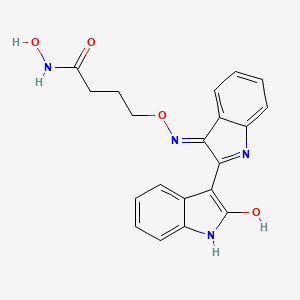
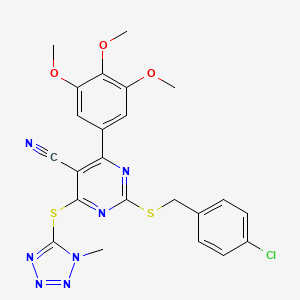
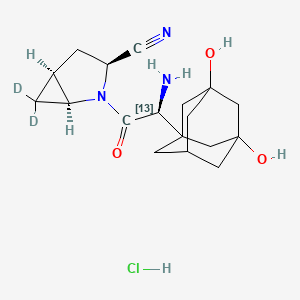
![(4S)-4-Ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione-d5](/img/structure/B12413736.png)
